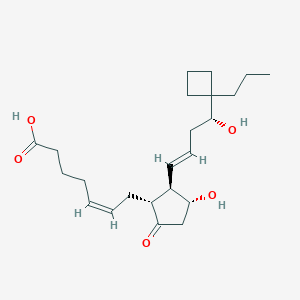

19(R)-ヒドロキシプロスタグランジンE1

説明

“19®-hydroxy Prostaglandin E1” is a prostaglandin, which is a type of hormone-like lipid compound . It is the major prostaglandin in primate semen and acts as an agonist of EP1 and EP3 receptor subtypes, exhibiting contractile activity on smooth muscle preparations .

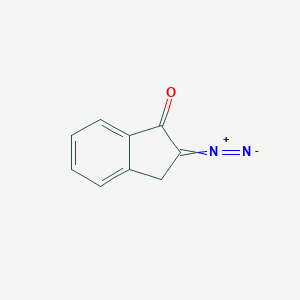

Synthesis Analysis

The synthesis of prostaglandins like “19®-hydroxy Prostaglandin E1” involves a unified strategy from the readily available dichloro-containing bicyclic ketone . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .

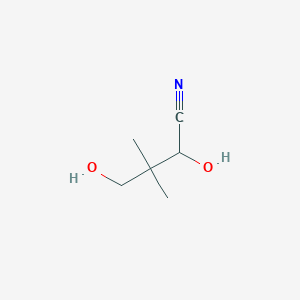

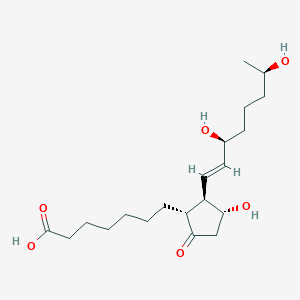

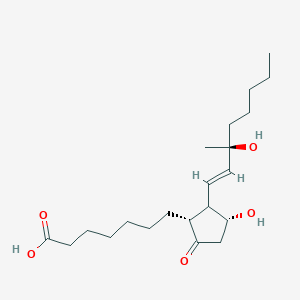

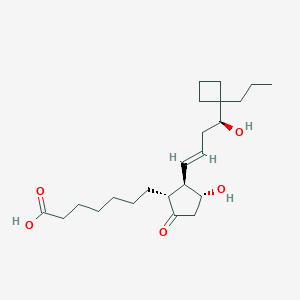

Molecular Structure Analysis

The molecular formula of “19®-hydroxy Prostaglandin E1” is C20H34O6 . It contains a total of 60 bonds, including 26 non-H bonds, 3 multiple bonds, 13 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ketone, 4 hydroxyl groups, and 3 secondary groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “19®-hydroxy Prostaglandin E1” include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .

Physical And Chemical Properties Analysis

The average mass of “19®-hydroxy Prostaglandin E1” is 370.480 Da, and its monoisotopic mass is 370.235535 Da . It has a unique and intricate molecular structure that underlies its diverse physiological functions .

科学的研究の応用

肺シャントと酸素化

プロスタグランジンE1(PGE1)は、片肺換気(OLV)中の患者で十分な酸素化を維持することが報告されています。 研究では、さまざまな条件下で肺シャントと酸素化におけるPGE1の安全性を調査し、PGE1の基準濃度を提供することを目的としています .

抗炎症作用と血管拡張作用

PGE1は、抗炎症作用と血管拡張作用で知られています。 炎症部位または血管病変に蓄積し、薬物の効果を高め、副作用を軽減します .

肺動脈性高血圧症の進行抑制

PGE1は、血管拡張作用、抗炎症作用、抗凝集作用、抗増殖作用により、肺動脈性高血圧症の進行を予防するため研究されています .

サイトカイン産生の誘導

PGE1は、骨芽細胞様細胞においてさまざまなタンパク質キナーゼを活性化することによりIL-6の合成を誘導し、骨の健康と疾患において重要な役割を果たす可能性があります .

作用機序

Target of Action

19®-hydroxy Prostaglandin E1, a derivative of Prostaglandin E1 (PGE1), primarily targets G-protein-coupled, prostanoid-specific receptors . These receptors play a crucial role in facilitating prostaglandin signaling. PGE1 also targets the GLI2 protein, a transcriptional mediator at the end of the Hedgehog pathway .

Mode of Action

The interaction of 19®-hydroxy Prostaglandin E1 with its targets results in a variety of changes. PGE1 has been found to have anti-thrombotic, endothelium-stabilizing, and leukocyte-stabilizing properties , as well as effects on lipid metabolism . It also acts as a potent GLI2 antagonist , overcoming resistance mechanisms of both SMO mutagenesis and GLI2 amplification .

Biochemical Pathways

19®-hydroxy Prostaglandin E1 affects several biochemical pathways. It is involved in the Hedgehog signaling pathway , where it inhibits GLI2 Amplification–Associated Activation . It also plays a role in the prostaglandin synthesis pathway , where it is derived from dihomogammalinolenic acid (20:3), an analogue of arachidonic acid .

Pharmacokinetics

The pharmacokinetics of 19®-hydroxy Prostaglandin E1 involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. PGE1 is rapidly metabolized when given intravenously, but its efficacy is maintained due to the biologically active metabolite 13,14-dihydro-PGE1 , which closely resembles the pharmacodynamic spectrum of PGE1 . More detailed pharmacokinetic studies specific to 19®-hydroxy Prostaglandin E1 are yet to be conducted.

Result of Action

The action of 19®-hydroxy Prostaglandin E1 results in molecular and cellular effects that contribute to its clinical efficacy. These include its anti-aggregating and vasodilator effects , which add to its clinical efficacy . It also exhibits pan-inhibition against multiple drug refractory activities for Hedgehog-targeted therapies .

Action Environment

The action, efficacy, and stability of 19®-hydroxy Prostaglandin E1 can be influenced by various environmental factors. For instance, in a high-glucose environment, PGE1 has been reported to maintain adequate oxygenation among patients . .

特性

IUPAC Name |

7-[(1R,2R,3R)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15+,16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVXWHIDRKRPMO-VOSXNNSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

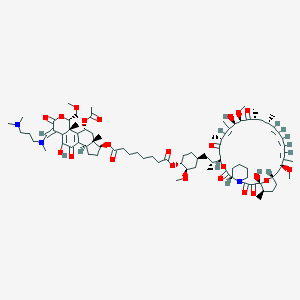

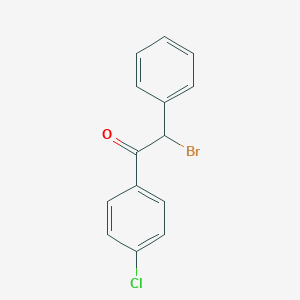

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)